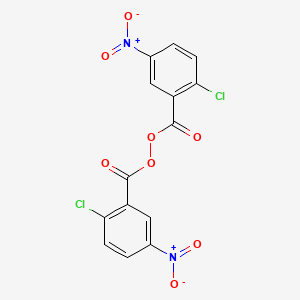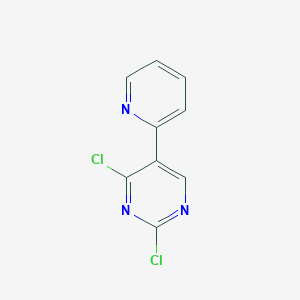
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is a chemical compound with the molecular formula C14H22N2O4 It is a derivative of hydrazine, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and substituted with a 2,4-dimethoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the protection of hydrazine with a Boc group followed by the introduction of the 2,4-dimethoxybenzyl group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically used to remove the Boc group.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Free hydrazine and its subsequent derivatives.
Wissenschaftliche Forschungsanwendungen
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydrazine can participate in various nucleophilic substitution reactions, targeting specific molecular sites and pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl 2-(tert-butyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl hydrazine-1,2-dicarboxylate
- N,N’-Bis(p-toluenesulfonyl)hydrazine
Uniqueness: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of molecules where selective reactivity is required. The Boc protection also provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H22N2O4 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
tert-butyl N-[(2,4-dimethoxyphenyl)methylamino]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)8-12(10)19-5/h6-8,15H,9H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
AOYPCFPHFYARNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)

![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)

![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)




